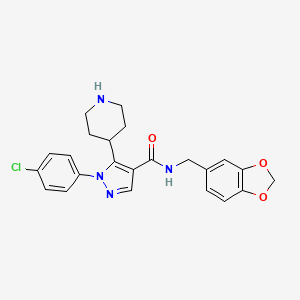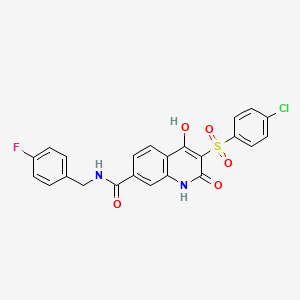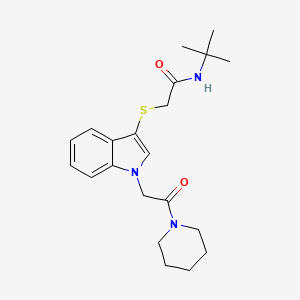![molecular formula C17H23N5O B11283390 1-ethyl-N-[3-(propan-2-yloxy)propyl][1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11283390.png)
1-ethyl-N-[3-(propan-2-yloxy)propyl][1,2,4]triazolo[4,3-a]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE is a complex heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a quinoxaline moiety, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-ETHYL-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound. The triazole ring is then introduced via a cyclization reaction with an appropriate azide. The final step involves the alkylation of the triazole ring with 1-ethyl-3-(propan-2-yloxy)propylamine under basic conditions. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
1-ETHYL-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides. This leads to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used as a ligand in coordination chemistry.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential use as a therapeutic agent in the treatment of cancer, infectious diseases, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-ETHYL-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it can inhibit the activity of kinases involved in cell signaling pathways, thereby preventing the proliferation of cancer cells. Additionally, it can bind to bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death .
Comparison with Similar Compounds
1-ETHYL-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE can be compared with other triazoloquinoxaline derivatives, such as:
1-ETHYL-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-OL: This compound has a hydroxyl group instead of an amine group, which may result in different biological activities and chemical reactivity.
1-ETHYL-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-THIONE: The presence of a thione group can enhance the compound’s ability to interact with metal ions, making it useful in coordination chemistry.
1-ETHYL-N-[3-(PROPAN-2-YLOXY)PROPYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-CARBOXYLIC ACID: The carboxylic acid group can increase the compound’s solubility in water and its potential for forming hydrogen bonds, affecting its biological activity and pharmacokinetics.
Properties
Molecular Formula |
C17H23N5O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-ethyl-N-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C17H23N5O/c1-4-15-20-21-17-16(18-10-7-11-23-12(2)3)19-13-8-5-6-9-14(13)22(15)17/h5-6,8-9,12H,4,7,10-11H2,1-3H3,(H,18,19) |
InChI Key |
PFJBKUYPFDLNON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2NCCCOC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-methyl-7-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11283308.png)
![(4-fluorophenyl){5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone](/img/structure/B11283315.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-{4-[(2-methylbenzyl)oxy]phenyl}-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11283320.png)
![1,9-Dimethyl-4-oxo-N~2~-(3,3,5-trimethylcyclohexyl)-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide](/img/structure/B11283327.png)

![2-(4-methoxyphenyl)-3-{2-[4-(2-methylbutan-2-yl)phenoxy]ethyl}quinazolin-4(3H)-one](/img/structure/B11283337.png)
![5-(4-fluorophenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11283344.png)

![Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B11283350.png)
![3-[(4-Chlorophenyl)sulfonyl]-5-(thiomorpholin-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B11283352.png)

![5-Amino-N-[(4-methylphenyl)methyl]-1-({[4-(propan-2-YL)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11283362.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B11283366.png)
